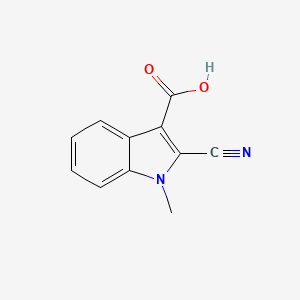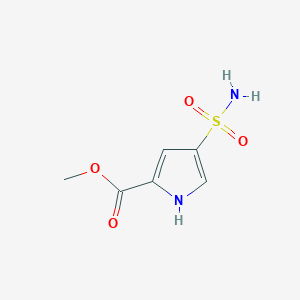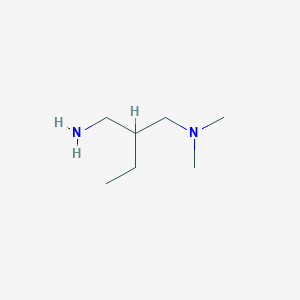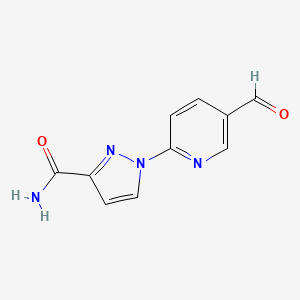
2-Cyano-1-methyl-1H-indole-3-carboxylic acid
説明
2-Cyano-1-methyl-1H-indole-3-carboxylic acid (CMI) is a chemical compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
2-Cyano-1-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. 2-Cyano-1-methyl-1H-indole-3-carboxylic acid has also been studied as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and are implicated in various diseases, including cancer.
作用機序
The mechanism of action of 2-Cyano-1-methyl-1H-indole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting protein kinases, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, 2-Cyano-1-methyl-1H-indole-3-carboxylic acid may induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
2-Cyano-1-methyl-1H-indole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2-Cyano-1-methyl-1H-indole-3-carboxylic acid has also been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases, which play important roles in cellular signaling.
実験室実験の利点と制限
2-Cyano-1-methyl-1H-indole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its activity can be easily measured using various assays, including cell viability assays and kinase assays. However, 2-Cyano-1-methyl-1H-indole-3-carboxylic acid also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, 2-Cyano-1-methyl-1H-indole-3-carboxylic acid can be difficult to purify, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on 2-Cyano-1-methyl-1H-indole-3-carboxylic acid. One potential area of research is the development of 2-Cyano-1-methyl-1H-indole-3-carboxylic acid analogs with improved activity and stability. Additionally, 2-Cyano-1-methyl-1H-indole-3-carboxylic acid could be studied in combination with other drugs to determine its potential as a synergistic therapy for cancer and other diseases. Finally, 2-Cyano-1-methyl-1H-indole-3-carboxylic acid could be studied for its potential applications in materials science, particularly in the development of new materials with unique properties.
特性
IUPAC Name |
2-cyano-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-13-8-5-3-2-4-7(8)10(11(14)15)9(13)6-12/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXNCWVTLICME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1-methyl-1H-indole-3-carboxylic acid | |
CAS RN |
1555337-11-5 | |
| Record name | 2-cyano-1-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B3391231.png)







